molecular formula C11H15N2NaO2S B2656443 Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate CAS No. 1955499-77-0

Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate

货号 B2656443
CAS 编号: 1955499-77-0
分子量: 262.3
InChI 键: OEGBQEJUKODNTN-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate, also known as sodium valproate, is a medication commonly used to treat epilepsy and bipolar disorder. It is a salt compound of valproic acid and is classified as an anticonvulsant drug. Sodium valproate is an important therapeutic agent in the treatment of neurological disorders, and its mechanism of action is still being investigated.

作用机制

The mechanism of action of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate is not fully understood, but it is believed to work by increasing the levels of the neurotransmitter GABA (gamma-aminobutyric acid) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By increasing the levels of GABA, Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate may help to reduce the hyperactivity of neurons that can lead to seizures and mood instability.
Biochemical and Physiological Effects:
Sodium valproate has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of GABA in the brain, which can help to reduce the hyperactivity of neurons. It also has an inhibitory effect on the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. This can help to increase the levels of GABA and further enhance its inhibitory effects.

实验室实验的优点和局限性

Sodium valproate has a number of advantages for lab experiments. It is relatively easy to administer orally and has a well-established safety profile. It is also water-soluble, which makes it easy to dissolve in solution for experiments. However, Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate does have some limitations. It can be difficult to control the dose and concentration of the drug, which can make it challenging to achieve consistent results in experiments. In addition, the mechanism of action of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate is not fully understood, which can make it difficult to interpret the results of experiments.

未来方向

There are a number of future directions for research on Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate. One area of interest is the potential use of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate in the treatment of other neurological disorders such as migraine headaches and Alzheimer's disease. Another area of research is the development of new formulations of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate that can improve its pharmacokinetic properties and increase its effectiveness. Finally, there is a need for further research to better understand the mechanism of action of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate and its effects on the brain.

合成方法

Sodium valproate can be synthesized through the reaction of valproic acid with Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate hydroxide. The reaction produces a salt compound that is water-soluble and can be easily administered orally. The synthesis method is relatively simple and cost-effective, making it a popular choice for large-scale production.

科学研究应用

Sodium valproate has been extensively studied for its therapeutic effects on neurological disorders such as epilepsy and bipolar disorder. Its use has been shown to reduce the frequency and severity of seizures in patients with epilepsy. In addition, it has been found to stabilize mood in patients with bipolar disorder. Sodium valproate has also been investigated for its potential use in the treatment of other neurological disorders such as migraine headaches and Alzheimer's disease.

属性

IUPAC Name

sodium;5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.Na/c1-12(2)8-5-6-13(7-8)10-4-3-9(16-10)11(14)15;/h3-4,8H,5-7H2,1-2H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGBQEJUKODNTN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C2=CC=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。